molecular formula C17H24N2O2 B2646507 N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide CAS No. 2418693-23-7

N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide

Cat. No. B2646507
CAS RN: 2418693-23-7
M. Wt: 288.391
InChI Key: XNKNUJGVARZPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide, also known as CP-31398, is a small molecule that has been extensively studied in the field of cancer research. It is a promising drug candidate due to its ability to inhibit the growth of cancer cells and induce apoptosis.

Mechanism Of Action

N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide works by stabilizing the p53 protein, which is a tumor suppressor protein that is often mutated in cancer cells. The stabilization of p53 leads to the activation of downstream pathways that induce apoptosis and inhibit cell proliferation. N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide also inhibits the interaction between p53 and its negative regulator, MDM2, which further enhances the activity of p53.
Biochemical and Physiological Effects:
N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and sensitize cancer cells to chemotherapy drugs. N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is its specificity for p53, which makes it a promising drug candidate for the treatment of p53-mutated cancers. However, N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has also been shown to have off-target effects, which may limit its use in certain applications. Additionally, N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has poor solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide. One potential direction is the development of more potent and selective p53 stabilizers. Another direction is the investigation of the synergistic effects of N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide with other chemotherapy drugs. Additionally, the use of N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide in combination with immunotherapy may also be a promising avenue of research. Finally, the development of more efficient synthesis methods for N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide may make it more accessible for research and clinical applications.

Synthesis Methods

N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methylpropylamine with 3-nitrobenzoyl chloride to form 3-nitro-N-(2-methylpropyl)benzamide. The nitro group is then reduced to an amine group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with cyclopropylcarbonyl chloride to form N-cyclopropyl-3-aminobenzamide. The final step involves the reaction of N-cyclopropyl-3-aminobenzamide with 2-methylpropene oxide to form N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide.

Scientific Research Applications

N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. Furthermore, N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has been shown to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.

properties

IUPAC Name

N-cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(2)9-19-10-15(19)11-21-16-5-3-4-13(8-16)17(20)18-14-6-7-14/h3-5,8,12,14-15H,6-7,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKNUJGVARZPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide

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